ethyl 4-bromo-3-isobutyl-1H-pyrazole-5-carboxylate

Description

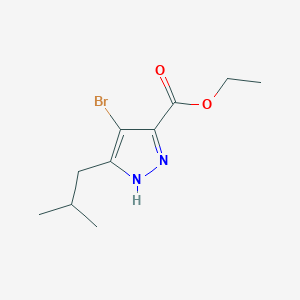

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-bromo-5-(2-methylpropyl)-1H-pyrazole-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15BrN2O2/c1-4-15-10(14)9-8(11)7(12-13-9)5-6(2)3/h6H,4-5H2,1-3H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUALFLXVHDUJFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NNC(=C1Br)CC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-bromo-3-isobutyl-1H-pyrazole-5-carboxylate typically involves the reaction of 4-bromo-3-isobutyl-1H-pyrazole with ethyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the ester linkage. The reaction conditions usually involve refluxing the reactants in an appropriate solvent like dichloromethane or tetrahydrofuran for several hours until the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-bromo-3-isobutyl-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyrazole oxides or reduction to yield pyrazole derivatives.

Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

Substitution Products: Various substituted pyrazoles depending on the nucleophile used.

Oxidation Products: Pyrazole oxides.

Reduction Products: Reduced pyrazole derivatives.

Hydrolysis Products: Pyrazole carboxylic acids.

Scientific Research Applications

Ethyl 4-bromo-3-isobutyl-1H-pyrazole-5-carboxylate has several applications in scientific research:

Medicinal Chemistry: Used as a building block for the synthesis of potential drug candidates with anti-inflammatory, anticancer, and antimicrobial properties.

Biological Studies: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Material Science: Utilized in the development of novel materials with specific electronic or optical properties.

Agricultural Chemistry: Investigated for its potential use as a pesticide or herbicide

Mechanism of Action

The mechanism of action of ethyl 4-bromo-3-isobutyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The bromine atom and ester group play crucial roles in its binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds exhibit high structural similarity to ethyl 4-bromo-3-isobutyl-1H-pyrazole-5-carboxylate, as indicated by similarity scores (0.80–0.90) in . Key differences lie in substituent groups, which influence physical properties, reactivity, and applications.

Ethyl 4-Bromo-1-Methyl-1H-Pyrazole-5-Carboxylate (Similarity: 0.90)

- Structural Difference : A methyl group replaces the isobutyl group at position 3.

- Lower molecular weight may enhance solubility in polar solvents compared to the bulkier isobutyl analog. This compound’s CAS number (1092683-57-2) and similarity score suggest its use as a direct analog in structure-activity relationship (SAR) studies .

4-Bromo-1H-Pyrazole-5-Carboxylic Acid (Similarity: 0.88)

- Structural Difference : Lacks the ethyl ester and isobutyl groups; features a carboxylic acid at position 4.

- Implications :

Methyl 4-Bromo-1H-Pyrazole-5-Carboxylate (Similarity: 0.81)

- Structural Difference : A methyl ester replaces the ethyl ester at position 5.

- Implications :

2-(4-Bromo-1H-Pyrazol-1-yl)Acetic Acid (Similarity: 0.80)

- Structural Difference : An acetic acid group is attached to the pyrazole nitrogen at position 1.

- This structure may serve as a chelating agent in coordination chemistry .

Comparative Data Table

| Compound Name | CAS Number | Substituents (Positions) | Key Functional Groups | Similarity Score |

|---|---|---|---|---|

| This compound | Not provided | 3: Isobutyl; 5: Ethyl ester | Bromine, Ester | Reference (1.00) |

| Ethyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate | 1092683-57-2 | 1: Methyl; 5: Ethyl ester | Bromine, Ester | 0.90 |

| 4-Bromo-1H-pyrazole-5-carboxylic acid | 190263-20-8 | 5: Carboxylic acid | Bromine, Carboxylic acid | 0.88 |

| Methyl 4-bromo-1H-pyrazole-5-carboxylate | 82231-53-6 | 5: Methyl ester | Bromine, Ester | 0.81 |

| 2-(4-Bromo-1H-pyrazol-1-yl)acetic acid | Not provided | 1: Acetic acid | Bromine, Carboxylic acid | 0.80 |

Reactivity and Functionalization Potential

- Bromine Reactivity : The bromine atom at position 4 in the target compound is primed for palladium-catalyzed cross-coupling reactions. For example, Suzuki-Miyaura coupling could introduce aryl or heteroaryl groups, as demonstrated in for analogous brominated pyrazoles .

- Ester Hydrolysis : The ethyl ester can be hydrolyzed to a carboxylic acid under basic conditions, enabling further derivatization (e.g., amide formation). This is a common strategy in prodrug design .

- Steric Effects : The isobutyl group at position 3 may hinder nucleophilic attacks at adjacent sites, necessitating optimized reaction conditions for substitutions .

Biological Activity

Ethyl 4-bromo-3-isobutyl-1H-pyrazole-5-carboxylate is a notable compound within the pyrazole family, recognized for its diverse biological activities and potential applications in medicinal chemistry. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a five-membered heterocyclic structure with two nitrogen atoms. Its molecular formula is , and it has a molecular weight of approximately 247.09 g/mol. The presence of the bromine atom at the 4-position and the isobutyl group at the 3-position contributes to its unique chemical properties, influencing its biological activity .

Target of Action

The compound acts primarily as an inhibitor of liver alcohol dehydrogenase, which plays a crucial role in alcohol metabolism. This inhibition can lead to various physiological effects, including altered metabolic pathways.

Biochemical Pathways

This compound is involved in numerous biochemical processes, exhibiting activities such as:

- Antiviral : Inhibits viral replication.

- Anti-inflammatory : Reduces inflammation by inhibiting cyclooxygenase (COX) enzymes.

- Anticancer : Induces apoptosis in cancer cells through various pathways.

- Antimicrobial : Exhibits activity against a range of pathogens .

Anticancer Activity

Research indicates that pyrazole derivatives, including this compound, demonstrate significant anticancer properties. In vitro studies have shown that these compounds can inhibit the growth of various cancer cell lines, including lung, breast, and colorectal cancers. For instance, compounds with similar pyrazole scaffolds have been reported to inhibit proliferation in breast cancer cells (MDA-MB-231) and liver cancer cells (HepG2) with notable efficacy .

Anti-inflammatory Activity

The compound exhibits anti-inflammatory properties by inhibiting COX enzymes, which are responsible for the conversion of arachidonic acid into prostaglandins. This mechanism is crucial for reducing inflammation and pain. In animal models, pyrazole derivatives have shown significant reductions in carrageenan-induced paw edema, indicating their potential as anti-inflammatory agents .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with other similar compounds:

| Compound Name | Anticancer Activity | Anti-inflammatory Activity | Other Activities |

|---|---|---|---|

| This compound | High | Moderate | Antimicrobial |

| Ethyl 4-bromo-3-methyl-1H-pyrazole-5-carboxylate | Moderate | High | Antiviral |

| Ethyl 4-chloro-3-isobutyl-1H-pyrazole-5-carboxylate | High | Low | Antidiabetic |

This table illustrates that while this compound shows promising anticancer activity, its anti-inflammatory effects are moderate compared to other derivatives.

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound:

- Anticancer Efficacy : A study demonstrated that pyrazole derivatives can induce apoptosis in cancer cells through mitochondrial pathways, suggesting potential for development as anticancer therapies .

- Anti-inflammatory Mechanism : In vivo studies indicated that this compound could significantly reduce inflammation markers in animal models, supporting its use as an anti-inflammatory agent .

- Antimicrobial Properties : The compound has been tested against various bacterial strains, showing effective inhibition of growth, which underscores its potential in treating infections .

Q & A

Q. What are the standard synthetic routes for ethyl 4-bromo-3-isobutyl-1H-pyrazole-5-carboxylate?

The compound is typically synthesized via cyclocondensation of β-ketoesters with substituted hydrazines. For example, ethyl acetoacetate derivatives react with hydrazines under reflux in ethanol, followed by bromination at the 4-position. The isobutyl group is introduced via alkylation or via pre-functionalized precursors. Characterization involves / NMR to confirm substituent positions and mass spectrometry for molecular weight validation. Single-crystal X-ray diffraction (XRD) using SHELX programs provides definitive structural confirmation .

Q. Which spectroscopic techniques are critical for structural elucidation?

- NMR : NMR identifies protons on the pyrazole ring and isobutyl group, while NMR confirms carbonyl and brominated carbons.

- XRD : Single-crystal XRD resolves the 3D structure, including bond angles and torsional strain. SHELXL refines crystallographic data to < 0.01 Å precision .

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., CHBrNO) .

Q. What purification challenges arise due to the bromo and isobutyl substituents?

Bromination can yield regioisomers, while the bulky isobutyl group may hinder crystallization. Column chromatography (silica gel, hexane/ethyl acetate) separates byproducts. Recrystallization in ethanol/water optimizes purity, monitored by HPLC (>95% purity threshold) .

Advanced Research Questions

Q. How can reaction conditions be optimized using computational and statistical methods?

- Design of Experiments (DOE) : Vary temperature, solvent polarity, and stoichiometry using factorial designs to maximize yield. For example, a central composite design identifies optimal reflux time and hydrazine ratios .

- Computational Reaction Path Search : Tools like the ICReDD platform combine quantum chemical calculations (e.g., DFT) with machine learning to predict feasible pathways, reducing experimental iterations .

Q. How do hydrogen-bonding networks influence crystallization?

Hydrogen-bonding patterns are analyzed using Mercury software. Graph set analysis (e.g., Etter’s rules) classifies motifs like or , revealing how N–H···O and C–H···Br interactions stabilize the lattice. Discrepancies in reported unit cell parameters may arise from polymorphism, requiring multiple crystal screenings .

Q. Can DFT calculations predict electrophilic/nucleophilic sites for further functionalization?

Density functional theory (DFT) computes Fukui indices to identify reactive sites. For example, the C-4 bromine atom shows high electrophilicity, enabling Suzuki coupling, while the ester carbonyl is nucleophilic toward aminolysis. Solvent effects (e.g., PCM models) refine reactivity predictions .

Q. How to resolve contradictions in reported physicochemical properties (e.g., melting points)?

Divergent data may stem from impurities or polymorphic forms. Cross-validate via:

- DSC/TGA : Measure melting/decomposition profiles.

- PXRD : Compare experimental patterns with simulated data from single-crystal structures. Reproducibility requires strict adherence to synthesis/purification protocols .

Methodological Workflow Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.